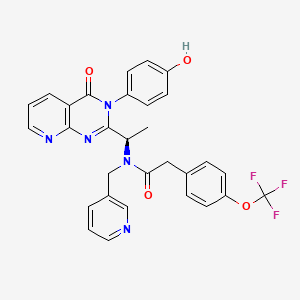

AMG-487 metabolite M2

Descripción

Structure

3D Structure

Propiedades

Número CAS |

752244-91-0 |

|---|---|

Fórmula molecular |

C30H24F3N5O4 |

Peso molecular |

575.5 g/mol |

Nombre IUPAC |

N-[(1R)-1-[3-(4-hydroxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide |

InChI |

InChI=1S/C30H24F3N5O4/c1-19(28-36-27-25(5-3-15-35-27)29(41)38(28)22-8-10-23(39)11-9-22)37(18-21-4-2-14-34-17-21)26(40)16-20-6-12-24(13-7-20)42-30(31,32)33/h2-15,17,19,39H,16,18H2,1H3/t19-/m1/s1 |

Clave InChI |

QTVDULQPUXPKEL-LJQANCHMSA-N |

SMILES isomérico |

C[C@H](C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |

SMILES canónico |

CC(C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |

Origen del producto |

United States |

Metabolic Genesis and Identification of Amg 487 Metabolite M2

Origin of AMG-487 Metabolite M2 within AMG-487 Biotransformation Pathways

AMG-487 is a potent and selective, orally bioavailable antagonist of the chemokine (C-X-C motif) receptor 3 (CXCR3). evitachem.comevitachem.comselleckchem.commedchemexpress.combio-techne.com This receptor and its ligands play a crucial role in various inflammatory diseases. apexbt.com AMG-487 inhibits the binding of the chemokines IP-10 (CXCL10) and ITAC (CXCL11) to the CXCR3 receptor. selleckchem.commedchemexpress.com The study of its metabolites, such as M2, is critical for a comprehensive understanding of the parent compound's pharmacokinetics and pharmacodynamics. ontosight.ai

The metabolism of AMG-487 in human liver microsomes (HLMs) and human hepatocytes results in the formation of three main metabolites: M1 (pyridyl N-oxide AMG-487), M2 (O-deethyl AMG-487), and M3 (O-deethyl pyridyl N-oxide AMG-487). researchgate.netresearchgate.net M1 and M2 have been identified as the primary metabolites. researchgate.netresearchgate.net The M2 metabolite is formed through the O-deethylation of the parent compound, AMG-487. evitachem.comevitachem.comresearchgate.net Further metabolism of M2 can occur, leading to the formation of other metabolites. For instance, M2 can be hydroxylated to form M4, which can then be further metabolized to reactive intermediates that form isomeric adducts collectively known as M5. nih.govresearchgate.net

Enzymatic Systems Governing AMG-487 Metabolite M2 Formation

The biotransformation of AMG-487 to its primary metabolites, including M2, is predominantly mediated by the cytochrome P450 (CYP) 3A subfamily of enzymes. researchgate.netresearchgate.net Studies using human P450 isoforms have shown that only CYP3A4 and CYP3A5 are capable of metabolizing AMG-487 to form M1, M2, and M3. researchgate.net The central role of CYP3A in this metabolic process is further supported by chemical inhibition studies where the presence of ketoconazole, a potent CYP3A inhibitor, abolished the formation of M1 and M2 from AMG-487 in pooled HLMs. researchgate.net

Data Tables

Sequential Biotransformation and Downstream Metabolites of Amg 487 Metabolite M2

Further Metabolic Transformations of AMG-487 Metabolite M2

The biotransformation of the M2 metabolite of AMG-487 does not terminate at its formation. Instead, M2 serves as a substrate for further enzymatic reactions, leading to a more complex metabolic profile. nih.gov Investigations into the downstream pathway revealed the generation of additional hydroxylated and conjugated products. nih.govresearchgate.net

Following its formation, the M2 phenol (B47542) metabolite is subject to further oxidation. nih.gov In vitro studies using recombinant CYP3A4 demonstrated that the biotransformation of M2 leads to the identification of a new, more polar metabolite designated as M4. nih.govresearchgate.net Structural analysis confirmed that M4 is a hydroxylated derivative of M2. nih.govresearchgate.net Experiments conducted in the presence of [¹⁸O]H₂O confirmed that the oxygen atom incorporated into the M4 structure is primarily derived from molecular oxygen (O₂), with over 75% incorporation observed. nih.govresearchgate.net This finding is consistent with a classic cytochrome P450-mediated hydroxylation reaction.

Generation and Conjugation of Reactive Metabolites from AMG-487 Metabolite M2 Derivatives

The metabolic cascade initiated from M2 extends beyond simple hydroxylation, leading to the production of chemically reactive species. These intermediates are capable of forming covalent bonds with cellular nucleophiles, such as glutathione (B108866) (GSH), resulting in the formation of stable conjugates. nih.govnih.gov

The hydroxylated metabolite M4, rather than the M2 phenol itself, was identified as the key precursor to reactive species. nih.govresearchgate.net Further metabolism of M4 by CYP3A4 leads to the formation of unstable, electrophilic intermediates, suggested to be quinone-type metabolites. nih.govresearchgate.netnih.gov These reactive intermediates are the species directly responsible for interactions with proteins, including the covalent modification and time-dependent inhibition of the CYP3A4 enzyme itself. nih.govresearchgate.net Protein labeling and proteolysis experiments provided direct evidence that M4 is covalently bound to the Cys239 residue of CYP3A4, confirming its role as the primary source of the reactive species in this pathway. nih.govresearchgate.net

To intercept and characterize the reactive intermediates formed from M4, in vitro incubations were conducted in the presence of the nucleophilic trapping agent glutathione (GSH). nih.govnih.gov This led to the identification of a new set of metabolites, collectively designated as M5. nih.govresearchgate.net The M5 metabolites were characterized as isomeric adducts resulting from the reaction between the reactive intermediates of M4 and GSH. nih.govresearchgate.net The formation of these glutathione conjugates serves as a detoxification pathway, converting the highly reactive electrophiles into more stable and excretable products. nih.govnih.gov

The formation of the M5 isomers occurs via the covalent adduction of glutathione to the reactive quinone-type intermediates generated from M4. nih.govresearchgate.net Glutathione, a tripeptide, acts as a potent nucleophile, attacking the electrophilic centers on the reactive metabolite. nih.gov The presence of multiple reactive sites on the intermediate or different conformations can lead to the formation of various structural isomers, which are collectively identified as M5. nih.govresearchgate.net This process of conjugation is a crucial detoxification mechanism, preventing the reactive species from damaging critical cellular macromolecules. nih.gov

| Metabolite | Precursor | Key Transformation | Enzyme | Description |

| M2 | AMG-487 | O-de-ethylation | CYP3A4 | Phenol metabolite of the parent compound. nih.gov |

| M4 | M2 | Hydroxylation | CYP3A4 | Hydroxylated derivative of M2. nih.govresearchgate.net |

| M5 Isomers | M4 | Formation of reactive intermediate followed by GSH conjugation | CYP3A4 | Isomeric glutathione adducts of a reactive M4 derivative. nih.govresearchgate.net |

Mechanistic Insights into Enzyme Inhibition Mediated by Amg 487 Metabolite M2 and Its Successors

AMG-487 Metabolite M2 as a Time-Dependent Inhibitor of Cytochrome P450 Enzymes

Initial investigations into the pharmacokinetics of AMG-487, a CXCR3 antagonist, revealed dose- and time-dependent pharmacokinetics in humans, suggesting the formation of an inhibitory metabolite. nih.gov While the parent compound, AMG-487, did not demonstrate significant time-dependent inhibition (TDI) of CYP3A4 in vitro under standard 30-minute preincubation conditions, its O-deethylated phenolic metabolite, M2, was identified as a potent time-dependent inhibitor of this key drug-metabolizing enzyme. nih.govresearchgate.net

The inhibitory potential of AMG-487 metabolite M2 against CYP3A4 has been characterized through in vitro kinetic studies. These experiments are crucial for quantifying the potency and rate of enzyme inactivation. The key parameters determined are the maximal rate of inactivation (kinact) and the inhibitor concentration required to achieve half of the maximal inactivation rate (KI).

When the activity of CYP3A4 was assessed using either midazolam or testosterone (B1683101) as probe substrates, the M2 metabolite exhibited significant TDI. nih.govresearchgate.net The determined kinetic parameters demonstrated that M2 is a potent inhibitor of CYP3A4.

Table 1: In Vitro Kinetic Parameters for CYP3A4 Inhibition by AMG-487 Metabolite M2 nih.govresearchgate.net

| Substrate | kinact (min-1) | KI (μM) |

|---|---|---|

| Midazolam | 0.088 | 0.73 |

| Testosterone | 0.099 | 0.74 |

These data indicate that M2 inactivates CYP3A4 in a time- and concentration-dependent manner. However, further investigations revealed that the inactivation process by M2 was relatively inefficient, with a partition ratio of 36. nih.govresearchgate.net The partition ratio represents the number of catalytic cycles an enzyme completes for every inactivation event, with a higher number indicating less efficient inactivation. This observation prompted a deeper investigation into the downstream metabolic pathway of M2.

The chemical structure of the AMG-487 metabolite M2 is central to its inhibitory activity. The presence of a phenol (B47542) moiety is a key structural feature that predisposes the molecule to bioactivation. researchgate.net The phenolic group, positioned para to a cyclic tertiary amine, is susceptible to oxidation, leading to the formation of a reactive quinone-iminium intermediate. researchgate.net This bioactivation is a critical step in the mechanism-based inactivation of the cytochrome P450 enzyme.

The formation of such reactive intermediates is a known mechanism for the inactivation of CYP enzymes by various compounds. The electrophilic nature of the quinone-iminium species allows it to react with nucleophilic residues within the enzyme's active site, leading to irreversible covalent binding and subsequent enzyme inactivation.

Enzyme Inactivation Mechanisms Involving AMG-487 Metabolite M2 Derivatives

While M2 was initially identified as the time-dependent inhibitor, subsequent research revealed a more complex metabolic cascade responsible for the observed enzyme inactivation. The focus shifted from M2 as the direct inactivator to its downstream metabolites.

Through CYP3A4-mediated biotransformation of radiolabeled M2, two new metabolites, M4 and M5, were identified. nih.govresearchgate.net M4 is a hydroxylated derivative of M2, which is then further metabolized to form reactive intermediates that can be trapped by glutathione (B108866) (GSH) to produce isomeric adducts, collectively known as M5. nih.govresearchgate.net

Protein labeling and proteolysis experiments provided compelling evidence that M4, the secondary metabolite, plays the primary role in the time-dependent inhibition of CYP3A4. nih.govresearchgate.net This finding indicated that the inactivation of CYP3A4 is not a direct action of M2 but rather a consequence of its sequential metabolism to a more reactive species.

The irreversible nature of the enzyme inhibition by AMG-487 metabolites pointed towards covalent modification of the CYP3A4 enzyme. Detailed proteomic analysis identified a specific amino acid residue within the enzyme's active site that was targeted by the reactive metabolite.

Experiments demonstrated that the M4 metabolite covalently binds to Cysteine 239 (Cys239) of the CYP3A4 apoprotein. nih.govresearchgate.net This covalent adduction to a critical amino acid residue within the active site leads to the irreversible loss of the enzyme's catalytic function. The identification of the specific site of modification provides a clear molecular basis for the observed enzyme inactivation.

The mechanism-based inactivation of CYP3A4 by the metabolites of AMG-487 aligns with established theoretical models of enzyme inhibition by compounds that form reactive quinone-type intermediates. While specific computational models for AMG-487 metabolites are not extensively detailed in the available literature, the general principles of bioactivation and covalent modification are well-understood.

Theoretical models for the inactivation of CYP enzymes by molecules containing functionalities similar to M2 and M4 often involve the following steps:

Initial Binding: The inhibitor (in this case, M2 or M4) binds to the active site of the CYP enzyme.

Bioactivation: The enzyme's catalytic machinery oxidizes the inhibitor, leading to the formation of a highly reactive electrophilic intermediate, such as a quinone-iminium ion.

Covalent Adduction: The reactive intermediate then forms a covalent bond with a nucleophilic residue (e.g., cysteine, lysine) within the enzyme's active site.

Computational approaches, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, are often employed to model these processes. These models can help to predict the likelihood of bioactivation, identify the most probable reactive intermediates, and rationalize the observed regioselectivity of covalent adduction to specific amino acid residues within the enzyme active site. In the case of the AMG-487 metabolite M4, such models would support the formation of a quinone-iminium species that is spatially positioned to react with Cys239 of CYP3A4, leading to its inactivation.

Compound Names

| Abbreviation | Full Chemical Name |

| AMG-487 | (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide |

| M2 | O-deethylated AMG-487 |

| M4 | Hydroxylated M2 |

| M5 | Glutathione adducts of reactive M4 intermediates |

Advanced Analytical Methodologies for the Characterization of Amg 487 Metabolite M2

Chromatographic Techniques for Metabolite Separation and Profiling

Chromatographic methods are fundamental to the analysis of complex metabolic mixtures, enabling the separation of individual components from the parent drug and other metabolites.

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a cornerstone technique for separating and profiling metabolites of AMG-487 from biological matrices. nih.gov Reversed-phase liquid chromatography is typically employed for this purpose, separating compounds based on their hydrophobicity. In the analysis of AMG-487 and its metabolites, a Shimadzu LCMS ion-trap–time-of-flight (IT-TOF) hybrid system equipped with an electrospray ionization (ESI) source has been utilized. nih.gov The separation is performed under specific gradient conditions to resolve the parent compound from its various metabolic products, including M2. nih.gov This separation is a prerequisite for accurate downstream analysis, allowing for the individual detection and characterization of each metabolite present in the mixture. nih.gov

For studies requiring the isolation of metabolites for further characterization, such as bioaffinity assessment, high-resolution nanofractionation is a powerful "at-line" technique. nih.gov Following LC separation, the eluent containing the separated metabolites of AMG-487 is directed to a nanofractionation system. This system deposits the separated compounds into high-density microtiter plates, such as 96-well plates. nih.gov This process allows for the direct correlation between the chromatographic peak of a metabolite like M2 and its biological activity, which can be assessed using methods like radioligand binding assays. nih.gov This combination of analytical separation and parallel bioactivity assessment provides a comprehensive profile of the metabolites, linking their chemical identity to their functional properties. nih.gov

Mass Spectrometry Approaches for Structural Elucidation and Identification

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight and structure of metabolites.

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for the initial identification of metabolites. The identification of AMG-487 metabolites is based on detecting shifts in the accurate mass of the parent compound. nih.gov The M2 metabolite is identified as a phenol (B47542), which corresponds to the addition of an oxygen atom (+16 Da) to the parent AMG-487 molecule. The use of high-resolution instruments, such as an ion-trap–time-of-flight (IT-TOF) system, allows for the precise determination of the elemental composition of the metabolite, confirming the identity of M2 and distinguishing it from other potential metabolic products. nih.gov

Table 1: Mass Spectrometric Data for AMG-487 and Metabolite M2

| Compound | Molecular Formula | Predicted Monoisotopic Mass (Da) | Observed Mass Shift from Parent | Metabolic Reaction |

| AMG-487 | C38H34F3N5O3 | 677.2617 | N/A | Parent Compound |

| Metabolite M2 | C38H34F3N5O4 | 693.2566 | +15.9949 | Hydroxylation |

While accurate mass measurement suggests the elemental composition, tandem mass spectrometry (MS or MS/MS) is required for definitive structural confirmation. In this technique, the isolated ion corresponding to the M2 metabolite is subjected to collision-induced dissociation, which breaks it into smaller fragment ions. The resulting fragmentation pattern is a structural fingerprint of the molecule. By analyzing these fragments, researchers can pinpoint the exact location of the metabolic modification on the parent structure. This analysis confirms that M2 is a phenol metabolite, with the hydroxyl group added to a specific position on the AMG-487 scaffold. nih.gov

Isotope labeling is a sophisticated technique used to investigate the mechanisms of metabolic reactions. While the M2 metabolite itself is a product of hydroxylation, it can be further metabolized. Studies investigating the subsequent biotransformation of M2 into metabolites M4 (hydroxylated M2) and M5 have utilized stable isotope labeling. nih.gov To determine the source of the oxygen atom in these downstream metabolites, incubations were conducted in the presence of water enriched with the heavy isotope of oxygen ([¹⁸O]H₂O). nih.gov The results of these experiments confirmed that the majority of the oxygen incorporated into the M4 and M5 metabolites originated from molecular oxygen (O₂), with over 75% incorporation observed. nih.gov This finding provides critical mechanistic insight into the enzymatic processes, mediated by cytochrome P450 enzymes like CYP3A4, that are responsible for the further metabolism of M2. nih.gov

Table 2: Compound Names

| Abbreviation | Full Chemical Name |

| AMG-487 | (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide |

| Metabolite M2 | Phenol metabolite of AMG-487 |

| Metabolite M4 | Hydroxylated M2 |

| Metabolite M5 | Isomeric glutathione (B108866) adducts formed from reactive intermediates of M4 |

| Midazolam | 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a] nih.govrndsystems.combenzodiazepine |

| Testosterone (B1683101) | (17β)-17-Hydroxyandrost-4-en-3-one |

Integrated Bioanalytical Assays for Metabolite Bioactivity Assessment

The integration of bioanalytical assays directly into the analytical workflow for metabolite identification provides a powerful tool for rapidly assessing the biological activity of metabolites. This approach moves beyond simple structural elucidation to provide functional data that can inform drug development decisions at an early stage.

"At-line" Integration of Radioligand Binding Assays for Bioaffinity Determination

A key innovation in the bioanalysis of metabolites is the "at-line" integration of radioligand binding assays with liquid chromatography-mass spectrometry (LC-MS). nih.gov This methodology allows for the separation of a complex mixture of metabolites, followed by the collection of fractions for subsequent bioactivity testing. In the context of AMG-487 and its metabolites, this technique has been pivotal in determining the bioaffinity of individual metabolic products for the target receptor, CXCR3. nih.gov

The process involves the chromatographic separation of the metabolites, after which the eluent is fractionated into microtiter plates. These plates are then used for radioligand binding assays, where a radiolabeled ligand for the target receptor is introduced. The ability of the metabolites in each fraction to displace the radioligand provides a direct measure of their binding affinity. The results are then correlated with the mass spectrometry data to identify the specific metabolite responsible for the observed activity.

Studies have demonstrated that this at-line approach is well-suited for profiling the bioactivity of metabolites of CXCR3 ligands. nih.gov While specific quantitative data for the bioaffinity of the M2 metabolite of AMG-487 from such an integrated system is not extensively detailed in publicly available literature, the methodology has been successfully applied to analogous compounds. For instance, the O-deethylated metabolite of AMG-487 (M4), a sequential metabolite of M2, was shown to have a reduced capacity to displace a radioligand from the CXCR3 receptor when compared to the parent compound, AMG-487. nih.gov This suggests a lower bioaffinity of this particular metabolite for the target receptor.

Table 1: Bioaffinity Assessment of AMG-487 and a Sequential Metabolite at the CXCR3 Receptor

| Compound | Bioaffinity at CXCR3 Receptor | Method of Determination |

| AMG-487 | High Affinity Antagonist | Radioligand Binding Assays |

| O-deethylated Metabolite (M4) | Lower affinity than parent compound | At-line Radioligand Binding Assay |

This table is generated based on available research findings. Specific quantitative values for the M2 metabolite are not publicly available.

Evaluation of Bioactivity and Selectivity of Individual Metabolites towards Target Receptors

Beyond determining the binding affinity at the primary target, it is crucial to evaluate the bioactivity and selectivity of metabolites at a broader range of receptors to identify any potential for off-target effects. The parent compound, AMG-487, is known for its high selectivity for the CXCR3 receptor, exhibiting over 1000-fold greater selectivity for CXCR3 compared to a panel of other receptors, including 11 other chemokine receptors. ncats.io

The bioactivity of the M2 metabolite is not limited to its interaction with the intended target, CXCR3. Research has shown that the M2 phenol metabolite of AMG-487 can readily produce time-dependent inhibition of the metabolic enzyme CYP3A4. This finding highlights the importance of assessing metabolite activity beyond the primary pharmacological target, as interactions with metabolic enzymes can influence the drug's pharmacokinetic profile.

Table 2: Known Biological Activity of AMG-487 and its M2 Metabolite

| Compound | Target/Enzyme | Observed Activity |

| AMG-487 | CXCR3 | Potent and selective antagonist |

| AMG-487 Metabolite M2 | CYP3A4 | Time-dependent inhibition |

This table summarizes the known biological activities based on available scientific literature.

Academic Research Implications and Translational Aspects of Amg 487 Metabolite M2 Studies

Preclinical Metabolic Profiling and Biotransformation Research Models

The elucidation of the metabolic fate of AMG-487 and its M2 metabolite has been heavily reliant on sophisticated in vitro models that aim to replicate the metabolic processes occurring in the human body.

Utilization of In Vitro Metabolism Models (e.g., Liver Microsomes, Recombinant Enzymes)

The study of AMG-487's biotransformation has extensively utilized in vitro systems, which are crucial for identifying and characterizing metabolic pathways in a controlled environment. researchgate.netresearchgate.netresearchgate.net Liver microsomes, which are vesicles of the endoplasmic reticulum from liver cells, have been instrumental in this research. acs.orgnih.gov They contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. acs.org

In the case of AMG-487, incubation with human liver microsomes revealed the formation of the M2 phenol (B47542) metabolite. However, a key finding was that while AMG-487 itself did not demonstrate significant time-dependent inhibition (TDI) of CYP3A4 in initial assays, its M2 metabolite did. nih.gov This highlights the necessity of evaluating not just the parent drug but also its metabolites for potential drug-drug interactions.

To further dissect the specific enzymes involved, researchers turned to recombinant enzymes. These are individual drug-metabolizing enzymes, such as specific CYP isozymes, produced in and purified from cell lines. acs.org Studies using recombinant CYP3A4 confirmed that this specific enzyme is responsible for the biotransformation of AMG-487 and the subsequent metabolism of the M2 metabolite. nih.gov The use of recombinant CYP3A4 was critical in determining the kinetic parameters of the inhibition caused by M2, such as the inhibition constant (KI) and the rate of enzyme inactivation (kinact). nih.gov

Further investigations with recombinant CYP3A4 and radiolabeled M2 led to the discovery of two additional downstream metabolites, M4 (a hydroxylated version of M2) and M5 (GSH adducts of a reactive intermediate). nih.gov These findings underscore the sequential nature of the metabolic process and demonstrate the power of combining different in vitro models to build a comprehensive metabolic map.

Comparative Analysis of Metabolic Pathways with Structurally Related Compounds (e.g., NBI-74330)

Comparing the metabolic pathways of AMG-487 with structurally similar compounds, such as NBI-74330, provides valuable context for understanding structure-metabolism relationships. Both AMG-487 and NBI-74330 are antagonists of the CXCR3 receptor and share a similar chemical scaffold. acs.org However, their metabolic fates appear to differ significantly, which can have profound implications for their pharmacological and safety profiles.

The metabolism of AMG-487 is characterized by the formation of the M2 phenol metabolite, which is a precursor to a reactive quinone-type metabolite (M4) that covalently modifies and inactivates CYP3A4. nih.gov This multi-step metabolic activation pathway is a key liability of the AMG-487 scaffold.

In contrast, studies on NBI-74330 have identified the formation of a bioactive pyridyl-N-oxide metabolite. nih.gov The formation of an N-oxide is a common metabolic pathway for compounds containing a pyridine (B92270) ring and does not typically lead to the formation of reactive species that cause time-dependent inhibition of CYP enzymes in the same manner as quinones. While this N-oxide metabolite of NBI-74330 is pharmacologically active, the metabolic pathway appears to avoid the specific liability of CYP3A4 inactivation seen with AMG-487. nih.gov

This comparative analysis reveals how subtle differences in chemical structure can direct a molecule down different metabolic pathways, leading to distinct metabolite profiles and associated risks. For medicinal chemists, this information is crucial for designing new compounds that retain the desired pharmacological activity while avoiding known metabolic liabilities.

Rational Drug Design Strategies to Circumvent Metabolite-Mediated Liabilities

The knowledge gained from the metabolic studies of AMG-487 and its M2 metabolite directly informs rational drug design strategies aimed at creating safer and more effective medicines. The primary goal is to modify the chemical structure to prevent the formation of problematic metabolites without compromising the drug's efficacy.

Designing Compounds to Mitigate Formation of Inhibitory Metabolites

The time-dependent inhibition of CYP3A4 by a downstream metabolite of M2 is a significant liability. A key strategy to mitigate this is to block the initial metabolic step—the formation of the M2 phenol metabolite itself. Since this hydroxylation occurs on an ethoxyphenyl group, medicinal chemists can explore modifications at this position. For example, replacing the ethoxy group with a moiety that is less susceptible to oxidative metabolism could prevent the formation of the M2 phenol altogether.

Another approach is to alter the electronic properties of the ring system to disfavor the hydroxylation reaction. The addition of electron-withdrawing groups at strategic positions can make the ring less susceptible to electrophilic attack by CYP enzymes. The challenge lies in making these modifications without negatively impacting the compound's affinity for the CXCR3 receptor.

Lead Optimization Approaches to Avoid Metabolic Activation Pathways

Once the M2 phenol is formed, the subsequent bioactivation to a reactive quinone species is the critical step leading to CYP3A4 inactivation. nih.gov A primary lead optimization strategy would be to prevent this metabolic activation. This can be achieved by modifying the phenol group to make it less likely to be oxidized.

One common technique is to introduce steric hindrance around the phenol by adding bulky groups to the adjacent positions. This can physically block the access of CYP enzymes to the site of oxidation. Another strategy is to replace the phenol with a bioisostere—a different functional group that retains the key binding interactions of the hydroxyl group but is not susceptible to conversion into a reactive quinone. nih.gov This approach seeks to maintain the desired biological activity while designing out the specific structural alert responsible for the toxicity.

These lead optimization strategies are guided by an understanding of the metabolic pathway and the mechanism of toxicity. By identifying the "metabolic hotspot" and the subsequent bioactivation step, chemists can focus their efforts on specific structural modifications to design safer drug candidates.

Contribution to Fundamental Understanding of Drug Metabolism and Enzyme Inhibition Kinetics

The detailed investigation into the AMG-487 M2 metabolite has provided a compelling case study that enhances the fundamental understanding of complex drug metabolism and the kinetics of enzyme inhibition.

The initial observation was that the M2 phenol metabolite of AMG-487 caused time-dependent inhibition of CYP3A4. nih.gov This was characterized by determining the kinetic parameters of inactivation:

| Parameter | Value (Midazolam as probe) | Value (Testosterone as probe) | Description |

|---|---|---|---|

| KI | 0.73 µM | 0.74 µM | Inhibition constant, reflecting the concentration of M2 required for half-maximal inactivation. |

| kinact | 0.088 min-1 | 0.099 min-1 | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. |

However, further research revealed a more intricate mechanism. The partition ratio—the number of times the enzyme metabolizes the inhibitor for every one inactivation event—was found to be 36 for M2 with recombinant CYP3A4. nih.gov This indicated that the inactivation process was relatively inefficient, suggesting M2 might not be the direct cause of the inhibition. nih.gov

This led to the discovery that M2 is further metabolized by CYP3A4 to a hydroxylated metabolite, M4. nih.gov It is this M4 metabolite that is believed to form a reactive quinone species, which then covalently binds to a cysteine residue (Cys239) in the active site of CYP3A4, causing the observed inactivation. nih.gov This sequential metabolism, where a primary metabolite is further bioactivated to a reactive species, is a critical concept in drug safety assessment.

This work provides a clear example of mechanism-based inactivation, where the enzyme itself creates the metabolite that ultimately inactivates it. The detailed kinetic analysis and the identification of the specific amino acid residue targeted by the reactive metabolite contribute significantly to our understanding of how certain drugs can irreversibly inhibit key metabolic enzymes. This knowledge is invaluable for predicting and avoiding such adverse effects in future drug discovery efforts.

Advancements in the Characterization of Time-Dependent Inhibition Processes

Studies have elucidated that AMG-487's dose- and time-dependent pharmacokinetics observed in humans are linked to an inhibitory metabolite. nih.gov While the parent compound, AMG-487, did not demonstrate time-dependent inhibition (TDI) of CYP3A4 in conventional in vitro assays, its M2 phenol metabolite was found to readily cause TDI. nih.gov This discovery has been pivotal in advancing the understanding of how sequential metabolism can lead to the formation of pharmacologically active or inhibitory species.

Initial investigations into the TDI potential of AMG-487 itself were revealing. Using an IC50 shift method, inhibition was only observed when preincubation times were extended to 90 minutes, suggesting a delayed effect likely due to the necessary formation of an inhibitory metabolite. nih.gov Subsequent research directly implicated M2 in this process. nih.govnih.gov

The characterization of M2's interaction with CYP3A4 has provided specific kinetic parameters that quantify its inhibitory potency. These findings underscore the importance of evaluating metabolites in drug development, as they can be the primary drivers of complex pharmacokinetic behaviors.

| Parameter | Value | Assay Condition |

|---|---|---|

| KI (Midazolam as substrate) | 0.73 µM | In vitro activity loss assay |

| kinact (Midazolam as substrate) | 0.088 min-1 | In vitro activity loss assay |

| KI (Testosterone as substrate) | 0.74 µM | In vitro activity loss assay |

| kinact (Testosterone as substrate) | 0.099 min-1 | In vitro activity loss assay |

| Ki (Competitive Inhibition) | 0.75 µM | - |

| Unbound KI (Mechanism-Based Inhibition) | 1.4 µM | - |

| kinact (Mechanism-Based Inhibition) | 0.041 min-1 | - |

| Partition Ratio (r) | 36 | Recombinant CYP3A4 |

Further research has delved deeper into the bioactivation of M2, revealing that it is a precursor to further reactive intermediates. nih.gov The metabolism of M2 by CYP3A4 leads to the formation of a hydroxylated metabolite, M4, which is then further metabolized to reactive intermediates that can covalently bind to the enzyme. nih.gov This multi-step process highlights the complexity of TDI mechanisms and the necessity of comprehensive metabolic profiling.

Mechanistic Linkages Between Metabolism and Pharmacokinetic Phenomena

The nonlinear and time-dependent pharmacokinetics of AMG-487 are a direct consequence of the metabolic processes involving M2. nih.gov The formation of M2 and its subsequent mechanism-based inhibition of CYP3A4 create a feedback loop where the clearance of the parent drug, AMG-487, is progressively reduced with repeated dosing. nih.gov This leads to a greater than proportional increase in drug exposure, as evidenced by a 96-fold increase in the area under the plasma concentration-time curve (AUC) with a 10-fold dose increase on day 7 of treatment, compared to a 28-fold increase on day 1. nih.gov

The biotransformation of AMG-487 is primarily dependent on CYP3A and results in two main metabolites: a pyridyl N-oxide (M1) and the O-deethylated form (M2). nih.gov It is the further metabolism of M2 by CYP3A that is central to the observed pharmacokinetic complexities. nih.gov The M2-mediated CYP3A mechanism-based inhibition is considered the proximal cause for the time-dependent pharmacokinetics of AMG-487. nih.gov

However, the sequential metabolism of M2 adds layers of complexity to directly correlating its plasma concentrations with the observed changes in AMG-487 pharmacokinetics. nih.gov The formation of subsequent reactive metabolites from M2, such as M4, which has been shown to covalently bind to CYP3A4, suggests a more intricate metabolic pathway is responsible for the enzyme inactivation. nih.gov These findings illustrate the critical link between the generation of specific metabolites and the resulting pharmacokinetic profile of a drug, emphasizing the importance of a thorough understanding of metabolic pathways in predicting drug behavior in vivo.

Q & A

Q. What is AMG-487 metabolite M2, and how is it formed in vivo?

AMG-487 metabolite M2 is an O-deethylated derivative of AMG-487, generated via CYP3A-mediated biotransformation. It is one of two primary metabolites (alongside M1, a pyridyl N-oxide) formed during hepatic and intestinal first-pass metabolism. M2 undergoes further CYP3A-dependent metabolism, contributing to its role in nonlinear pharmacokinetics (PK) of AMG-487. Competitive (Ki = 0.75 μM) and mechanism-based inhibition (unbound KI = 1.4 μM, kinact = 0.041 min⁻¹) of CYP3A by M2 underlies the time- and dose-dependent PK observed in human studies .

Q. What analytical methodologies are recommended for identifying and quantifying M2 in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for targeted metabolite profiling. Key steps include:

- Data preprocessing : Nonlinear retention time alignment (e.g., XCMS software) to correct for instrumental drift .

- Normalization : Adjust for batch effects using quality control samples and internal standards .

- Quantification : Use isotope-labeled analogs of M2 for absolute quantification.

- Validation : Cross-reference with databases like Metabolomics Workbench or MBROLE2 for functional annotation .

Advanced Research Questions

Q. How does M2 contribute to dose- and time-dependent pharmacokinetics of AMG-487?

M2’s dual inhibition of CYP3A—via competitive binding and mechanism-based inactivation—reduces systemic clearance (CL) of AMG-487. This autoinhibition causes:

- Nonlinear AUC increases : A 10-fold dose escalation (25 mg to 250 mg) led to a 96-fold AUC increase on day 7 vs. 28-fold on day 1 in human trials .

- Time-dependent PK : Sequential metabolism of M2 complicates correlation with plasma concentrations, necessitating physiologically based pharmacokinetic (PBPK) modeling to disentangle intestinal vs. hepatic contributions .

Q. What experimental designs are critical for studying M2-mediated CYP3A inhibition in drug-drug interactions (DDIs)?

- In vitro assays : Use human liver microsomes (HLMs) to determine Ki and kinact values. Include pre-incubation phases to assess mechanism-based inhibition .

- In vivo models : Co-administer CYP3A probe substrates (e.g., midazolam) with AMG-487 in preclinical species to quantify DDI risk.

- Clinical validation : Conduct staggered dosing trials to mitigate confounding effects of M2 accumulation .

Q. How can researchers reconcile contradictory preclinical and clinical efficacy data for AMG-487?

While AMG-487 failed in phase I trials for psoriasis and rheumatoid arthritis , it showed efficacy in murine models of metabolic dysfunction-associated steatohepatitis (MASH) and pulmonary hypertension:

- MASH models : AMG-487 reduced hepatic CXCR3+ CD4 T cells and attenuated liver injury markers (ALT/AST) without reversing fibrosis .

- Pulmonary hypertension : AMG-487 blocked inflammatory pathways in female rats, suggesting context-dependent CXCR3 signaling .

Methodological considerations : Species-specific differences in CXCR3 expression, disease etiology, and metabolite kinetics necessitate humanized mouse models or patient-derived organoids for translational relevance .

Q. What statistical tools are essential for analyzing metabolomic datasets involving M2?

- Multivariate analysis : Partial least squares-discriminant analysis (PLS-DA) to identify M2-associated metabolic signatures .

- Hypothesis testing : Two-way ANOVA for studies with multiple factors (e.g., dose, time) .

- Pathway enrichment : MBROLE2 for annotating M2’s role in inflammatory or metabolic pathways .

- Data integration : Merge LC-MS and NMR datasets using platforms like MetaboAnalyst 2.0 to capture broad metabolite coverage .

Data Contradiction Analysis

Q. Why do some studies report minimal efficacy of AMG-487 despite robust target engagement?

- CXCR3 heterogeneity : M2’s inhibition may not fully block all CXCR3 isoforms (e.g., CXCR3-B vs. CXCR3-A) .

- Compensatory pathways : Redundant chemokine receptors (e.g., CCR5) may offset CXCR3 blockade in chronic inflammation .

- Metabolite interference : M2’s CYP3A inhibition could alter PK of co-administered drugs, confounding efficacy endpoints .

Tables

Q. Table 1. Key Pharmacokinetic Parameters of AMG-487 and Metabolite M2

| Parameter | AMG-487 (Day 1) | AMG-487 (Day 7) | M2 (Day 7) |

|---|---|---|---|

| AUC(0–24 h) (ng·h/mL) | 28-fold increase | 96-fold increase | Not reported |

| T1/2 (h) | 15.2 | 22.5 | >24 (estimated) |

| CYP3A Inhibition (Ki, μM) | - | - | 0.75 (competitive) |

Q. Table 2. Analytical Platforms for M2 Profiling

| Platform | Strengths | Limitations |

|---|---|---|

| LC-MS/MS | High sensitivity, targeted quantitation | Requires isotopic standards |

| XCMS | Untargeted peak alignment | Limited to MS data |

| MetaboAnalyst | Integrates multi-omics data | Steep learning curve |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.